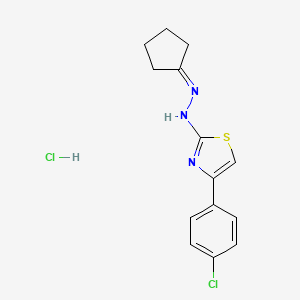

CPTH2 hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3S.ClH/c15-11-7-5-10(6-8-11)13-9-19-14(16-13)18-17-12-3-1-2-4-12;/h5-9H,1-4H2,(H,16,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVWZAKKCNHATB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of CPTH2 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPTH2 hydrochloride, a potent inhibitor of histone acetyltransferases (HATs), has emerged as a significant molecule in the fields of oncology and molecular biology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression through the acetylation of histone proteins. This post-translational modification plays a pivotal role in chromatin remodeling, and its dysregulation is implicated in various diseases, including cancer. CPTH2 (Cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone) has been identified as a selective inhibitor of the Gcn5 (General control non-derepressible 5) HAT, and it also exhibits inhibitory activity against p300, another important HAT.[1][2] Its ability to induce apoptosis and reduce the invasive potential of cancer cells has positioned it as a promising candidate for further therapeutic development.[2] This document details the scientific journey of this compound, from its synthesis to its cellular effects.

Discovery of CPTH2

CPTH2 was identified through a phenotypic screening of newly synthesized thiazole derivatives in the budding yeast Saccharomyces cerevisiae.[1] The screening was designed to identify compounds that induced growth inhibition in yeast strains with deleted genes for known histone acetyltransferases. A notable inhibitory effect on the growth of a gcn5Δ strain led to the selection of CPTH2.[1] This discovery highlighted a specific chemical-genetic interaction between CPTH2 and the Gcn5p-dependent functional network.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A representative synthetic scheme is outlined below, based on established methods for the synthesis of similar 2-hydrazinyl-thiazole derivatives.[3][4]

Synthesis Workflow

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Cyclopentylidenethiosemicarbazone

-

To a solution of thiosemicarbazide (10 mmol) in ethanol (50 mL), add a catalytic amount of glacial acetic acid (0.1 mL).

-

To this mixture, add cyclopentanone (10 mmol) dropwise with stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield cyclopentylidenethiosemicarbazone.

Step 2: Synthesis of 2-(2-cyclopentylidenehydrazinyl)-4-(4-chlorophenyl)thiazole (CPTH2 Free Base)

-

Dissolve cyclopentylidenethiosemicarbazone (10 mmol) in ethanol (50 mL).

-

To this solution, add 2-bromo-1-(4-chlorophenyl)ethan-1-one (10 mmol).

-

Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[3]

-

After cooling, the precipitate formed is filtered.

-

The solid is washed with ethanol and dried to yield the crude CPTH2 free base.

-

The crude product may be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

-

Dissolve the purified CPTH2 free base (5 mmol) in anhydrous diethyl ether (50 mL).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with constant stirring.[5]

-

The hydrochloride salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its inhibition of HAT enzymes.

Inhibition of Histone Acetyltransferases

CPTH2 selectively inhibits the acetylation of histone H3 by Gcn5.[2] It also shows inhibitory effects on p300.[2] This inhibition is believed to occur through a substrate-competitive mechanism.

Signaling Pathways

The inhibitory action of CPTH2 on Gcn5 and p300 disrupts downstream signaling pathways that are critical for cell survival and proliferation.

Caption: The inhibitory effect of CPTH2 on Gcn5 and p300 signaling pathways.

Cellular Effects

-

Anti-proliferative Activity: CPTH2 has been shown to decrease cell proliferation in a time-dependent manner.[2]

-

Induction of Apoptosis: Treatment with CPTH2 leads to a significant increase in the apoptotic cell population.[2]

-

Inhibition of Cell Invasion and Migration: CPTH2 is capable of counteracting the invasion and migration of cancer cells in culture.[2]

-

Antifungal Activity: CPTH2 has demonstrated potent antifungal activity, particularly against Candida species.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activity of CPTH2.

| Parameter | Value | Cell Line / System | Reference |

| IC50 (Gcn5p) | 0.8 mM | In vitro HAT assay | [1] |

| Effective Concentration (Cell Proliferation) | 100 µM | ccRCC-786-O cells | [2] |

| Effective Concentration (Apoptosis) | 100 µM | ccRCC-786-O cells | [2] |

| Effective Concentration (Invasion/Migration) | 100 µM | ccRCC-786-O cells | [2] |

| Effective Concentration (Histone H3 Acetylation in yeast) | 0.6, 0.8 mM | S. cerevisiae | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is adapted from general radioisotope-based HAT assays.

Caption: A typical workflow for an in vitro HAT assay.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT), histone H3 peptide (substrate), and [3H]-acetyl-CoA.

-

Enzyme Addition: Add recombinant Gcn5 or p300 enzyme to the reaction mixture.

-

Inhibitor Treatment: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or the vehicle control to the reaction tubes.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Stopping the Reaction: Spot the reaction mixture onto P81 phosphocellulose filter paper to stop the reaction.

-

Washing: Wash the filter papers multiple times with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-acetyl-CoA.

-

Detection: Place the dried filter papers in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of HAT inhibition for each CPTH2 concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Apoptosis (Annexin V/Propidium Iodide) Assay

-

Cell Treatment: Treat cells with this compound (e.g., 100 µM) for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Invasion (Transwell) Assay

-

Chamber Preparation: Use Transwell inserts with a Matrigel-coated membrane for the invasion assay.

-

Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

-

Chemoattractant and Treatment: Add a chemoattractant (e.g., fetal bovine serum) to the lower chamber. Add this compound to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope.

-

Data Analysis: Compare the number of invading cells in the CPTH2-treated group to the control group.

Conclusion

This compound is a valuable tool for studying the roles of Gcn5 and p300 in cellular processes and represents a promising scaffold for the development of novel anti-cancer and antifungal agents. This technical guide provides a foundational resource for researchers aiming to synthesize, characterize, and utilize this potent HAT inhibitor in their studies. The detailed protocols and compiled data herein should facilitate further investigation into the therapeutic potential of CPTH2 and its derivatives. the therapeutic potential of CPTH2 and its derivatives.

References

- 1. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 6. A Histone Acetyltransferase Inhibitor with Antifungal Activity against CTG clade Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of CPTH2 Hydrochloride on Clear Cell Renal Cell Carcinoma Invasiveness: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism and effects of CPTH2 hydrochloride, a histone acetyltransferase (HAT) inhibitor, on the invasiveness of clear cell renal cell carcinoma (ccRCC), the most common and aggressive form of kidney cancer.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in oncology and nephrology.

Introduction to Clear Cell Renal Cell Carcinoma and the Therapeutic Target

Clear cell renal cell carcinoma is characterized by its high metastatic potential, which is a major contributor to its poor prognosis.[1][2] The invasiveness of ccRCC is a complex process involving the degradation of the extracellular matrix (ECM), altered cell adhesion, and increased cell motility. A key process driving this is the epithelial-to-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties.

Recent research has identified the histone acetyltransferase p300 (KAT3B) as a promising therapeutic target in ccRCC.[3][4] p300 is an epigenetic regulator that plays a crucial role in gene expression by acetylating histone proteins, thereby altering chromatin structure. In ccRCC, aberrant p300 activity is associated with tumor progression. This compound is a potent and selective inhibitor of p300, demonstrating significant anti-tumor effects in preclinical studies.[1][3][4]

Mechanism of Action of this compound in ccRCC

This compound exerts its anti-invasive effects in ccRCC primarily through the inhibition of the histone acetyltransferase p300.[3][4] This inhibition leads to a downstream cascade of molecular events that collectively reduce the metastatic potential of ccRCC cells.

Epigenetic Modulation: Histone Hypoacetylation

The primary mechanism of CPTH2 is the direct inhibition of p300's catalytic activity. This leads to a significant reduction in the acetylation of histone H3 at lysine 18 (H3K18ac), a key epigenetic mark associated with active gene transcription.[2][3] The hypoacetylation of H3K18 results in a more condensed chromatin structure, leading to the transcriptional repression of genes involved in cell invasion and migration.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. KAT3B-p300 and H3AcK18/H3AcK14 levels are prognostic markers for kidney ccRCC tumor aggressiveness and target of KAT inhibitor CPTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KAT3B-p300 and H3AcK18/H3AcK14 levels are prognostic markers for kidney ccRCC tumor aggressiveness and target of KAT inhibitor CPTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Histone Acetyltransferase (HAT) Assay Protocol for CPTH2 Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone Acetyltransferases (HATs) are a class of enzymes crucial for the regulation of gene expression. By transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to conserved lysine residues on histone proteins, HATs neutralize the positive charge of the lysine, weakening the histone-DNA interaction and leading to a more open chromatin structure that is accessible to transcription factors.[1][2] The aberrant activity of HATs is implicated in various diseases, including cancer, making them a significant target for therapeutic development.[2]

CPTH2 (Cyclopentylidene-[4-(4ʹ-chlorophenyl)thiazol-2-yl)hydrazone) hydrochloride is a cell-permeable and potent inhibitor of histone acetyltransferases.[3][4] It has been shown to selectively inhibit the Gcn5 (General control non-derepressible 5) HAT, and also shows activity against p300 (KAT3B).[1][3][4] The inhibitory mechanism against Gcn5 is competitive with the histone H3 substrate.[1][5] This application note provides a detailed protocol for an in vitro, fluorescence-based HAT assay to characterize the inhibitory activity of CPTH2 hydrochloride.

Assay Principle

The fluorometric in vitro HAT assay quantifies the enzymatic activity of a HAT (e.g., recombinant Gcn5) by measuring a product of the acetylation reaction. The HAT enzyme catalyzes the transfer of an acetyl group from Acetyl-CoA to a histone substrate (e.g., H3 peptide). This reaction produces two products: the acetylated histone peptide and Coenzyme A with a free sulfhydryl group (CoA-SH).[6] A developer reagent, which is non-fluorescent, is then added to the reaction. This reagent reacts specifically with the free thiol group of CoA-SH to yield a highly fluorescent product.[6] The fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus correlates with the HAT activity. The inhibitory effect of compounds like this compound is determined by measuring the reduction in fluorescence in their presence.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized against specific HAT enzymes. The following table summarizes the available quantitative data.

| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |

| CPTH2 | Gcn5P | In Vitro HAT Assay | 800 µM | [3] |

| CPTH2 | p300 (KAT3B) | Cell-based assays | In vitro IC50 not specified. Inhibition of p300 is reported to decrease invasiveness of ccRCC cell lines. | [1][4] |

Experimental Workflow Diagram

Caption: Workflow for the in vitro fluorometric HAT assay to determine CPTH2 inhibitory activity.

Detailed Experimental Protocol

This protocol is based on the principles of commercially available fluorometric HAT assay kits and is designed for determining the IC50 value of this compound.[1][6]

Required Materials

-

Reagents:

-

This compound (dissolved in DMSO to make a 50 mM stock solution)

-

Recombinant human Gcn5 (or other HAT enzyme)

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Histone H3 Peptide Substrate

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

HAT Developer (Thiol-reactive fluorescent probe)

-

Deionized water

-

-

Equipment:

-

Black, flat-bottom 96-well microplate

-

Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)

-

Incubator set to 30°C

-

Multichannel pipettes and sterile pipette tips

-

Reagent Preparation

-

HAT Assay Buffer: Prepare the buffer as described above. Keep on ice.

-

This compound: Prepare a serial dilution of the 50 mM CPTH2 stock solution in DMSO. Then, further dilute these stocks into HAT Assay Buffer to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration in all wells is constant and low (e.g., ≤1%).

-

HAT Enzyme: Dilute the recombinant Gcn5 enzyme to the desired working concentration in HAT Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration experiment but is typically in the ng/µL range. Keep on ice.

-

Substrates:

-

Reconstitute the H3 Peptide and Acetyl-CoA in HAT Assay Buffer to their respective working concentrations. Keep on ice.

-

Assay Procedure

-

Plate Setup: Add reagents to the wells of a 96-well plate in the following order. Prepare wells for a negative control (no enzyme), a positive control (no inhibitor), and the test compound (CPTH2) at various concentrations.

| Well Type | Reagent | Volume (µL) |

| All Wells | HAT Assay Buffer | Variable (to 50 µL final) |

| Test Wells | CPTH2 (serial dilutions) | 5 |

| Positive Control | DMSO Vehicle Control | 5 |

| All Wells | H3 Peptide Substrate | 10 |

| All except Neg. Ctrl | HAT Enzyme (Gcn5) | 10 |

| Negative Control | HAT Assay Buffer | 10 |

-

Pre-incubation: Mix the contents of the wells gently. Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: To each well, add 10 µL of the Acetyl-CoA solution to start the reaction. The final volume in each well should be 50 µL.

-

Reaction Incubation: Mix gently and incubate the plate at 30°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination and Detection:

-

Add 50 µL of the HAT Developer solution to each well. This stops the enzymatic reaction and begins the development of the fluorescent signal.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader at the appropriate wavelengths (e.g., Excitation at 535 nm, Emission at 587 nm).

Data Analysis

-

Background Subtraction: Subtract the average fluorescence reading from the negative control wells (no enzyme) from all other readings.

-

Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each concentration of CPTH2: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_PositiveControl))

-

Determine IC50: Plot the percent inhibition against the logarithm of the CPTH2 concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce HAT activity by 50%. of the inhibitor required to reduce HAT activity by 50%.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. reactionbiology-com.3dcartstores.com [reactionbiology-com.3dcartstores.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting of Histone Acetyltransferase p300 by Cyclopentenone Prostaglandin Δ12-PGJ2 through Covalent Binding to Cys1438 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CPTH2 Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/KAT3B enzymes.[1][2] Histone acetylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is frequently observed in cancer.[2] By inhibiting HATs, this compound modulates the acetylation of histones, primarily histone H3, leading to downstream effects on gene transcription and cellular processes.[1][3] These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and available data on its efficacy.

Mechanism of Action

This compound exerts its anticancer effects by inhibiting the enzymatic activity of Gcn5 and p300 histone acetyltransferases.[1][2] This inhibition is competitive with the histone substrate.[2] The primary consequence of this inhibition is a reduction in the acetylation of histone H3.[1] This hypoacetylation of histones leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors. This, in turn, alters the expression of genes involved in cell proliferation, survival, and invasion. The downstream effects observed in cancer cell lines include a decrease in cell proliferation, induction of apoptosis, and a reduction in cell migration and invasion.[1][2]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line Type | Concentration | Incubation Time | Observed Effect | Reference |

| Clear Cell Renal Carcinoma (ccRCC) | 100 µM | 12, 24, 48 hours | Decreased cell proliferation.[1][2] | [1][2] |

| Clear Cell Renal Carcinoma (ccRCC) | 100 µM | 48 hours | Drastic increase in apoptotic/dead cell population.[1][2] | [1][2] |

| Clear Cell Renal Carcinoma (ccRCC) - 786-O | 100 µM | 24, 48 hours | Counteracted invasion and migration.[1] | [1] |

| General Cancer Cell Lines | Not Specified | Not Specified | Induces apoptosis and decreases invasiveness.[1][2] | [1][2] |

Note: The IC50 value for CPTH2 in the fungal species Candida albicans has been reported as 3.0 µM, though this is not in a cancer cell line.[4]

Mandatory Visualizations

References

Application Notes and Protocols for CPTH2 Hydrochloride in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyclopentylidene-[4-(4-chlorophenyl)thiazol-2-yl)hydrazone (CPTH2) hydrochloride in antifungal research, with a specific focus on its activity against Candida species. Detailed protocols for key experiments are provided to facilitate the investigation of its antifungal properties in a laboratory setting.

Introduction

CPTH2 hydrochloride is a known inhibitor of the Gcn5 histone acetyltransferase (HAT).[1] Recent studies have unveiled its potent antifungal activity, particularly against CTG clade Candida species, including the major human pathogen Candida albicans.[1][2] Notably, its mechanism of antifungal action appears to be independent of Gcn5 inhibition, suggesting a novel mode of action that warrants further investigation.[1] CPTH2 has been shown to be fungicidal and can protect macrophages from Candida-mediated cell death, highlighting its therapeutic potential.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the antifungal activity of this compound.

Table 1: In Vitro Susceptibility of Candida albicans to this compound

| Assay Type | Strain | Medium | Key Parameter | Value |

| Liquid Growth Inhibition | C. albicans (wild-type) | YPD | IC50 | 3.0 µM |

| Liquid Growth Inhibition | C. albicans (wild-type) | RPMI | - | Efficient growth inhibition observed |

| Fungicidal Activity | C. albicans (wild-type) | YPD | - | Time-dependent reduction in viability at 10 µM |

Table 2: Antifungal Spectrum of this compound

| Fungal Species | CTG Clade Member | Growth Inhibition by CPTH2 (50 µM) |

| Candida albicans | Yes | Strong Inhibition |

| Candida dubliniensis | Yes | Inhibition |

| Candida tropicalis | Yes | Inhibition |

| Candida parapsilosis | Yes | Inhibition |

| Saccharomyces cerevisiae | No | No Effect |

| Candida glabrata | No | No Effect |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound against Candida albicans.

Materials:

-

This compound

-

Candida albicans strain

-

Yeast Extract-Peptone-Dextrose (YPD) broth

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans overnight in YPD broth at 30°C with shaking.

-

Dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.1.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the CPTH2 stock solution in YPD broth in a 96-well plate to achieve the desired final concentrations.

-

-

Incubation:

-

Add the prepared C. albicans inoculum to each well of the 96-well plate containing the serially diluted CPTH2.

-

Include a positive control (no drug) and a negative control (no cells).

-

Incubate the plate at 30°C for 24 hours.

-

-

Data Acquisition:

-

Measure the OD600 of each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the OD600 of the negative control from all other readings.

-

Normalize the data to the positive control (100% growth).

-

Plot the percentage of growth inhibition against the log of the CPTH2 concentration and determine the IC50 value using a suitable software.

-

Protocol 2: Fungicidal Activity Assay (Time-Kill Assay)

This protocol is used to determine if this compound has a fungistatic or fungicidal effect on Candida albicans.

Materials:

-

This compound

-

Candida albicans strain

-

YPD broth

-

YPD agar plates

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation:

-

Grow C. albicans to the logarithmic phase in YPD broth.

-

Dilute the culture to a starting concentration of approximately 1 x 10^5 cells/mL in fresh YPD broth.

-

-

Treatment:

-

Add this compound to the cell suspension at the desired concentration (e.g., 10 µM).

-

Include a no-drug control.

-

Incubate the cultures at 30°C with shaking.

-

-

Sampling and Plating:

-

At various time points (e.g., 0, 3, and 6 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto YPD agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 30°C for 24-48 hours.

-

Count the number of colony-forming units (CFUs) on each plate.

-

-

Data Analysis:

-

Calculate the CFU/mL for each time point.

-

A significant reduction in CFU/mL over time in the CPTH2-treated sample compared to the control indicates fungicidal activity.

-

Protocol 3: Macrophage Protection Assay

This protocol assesses the ability of this compound to protect macrophages from Candida albicans-induced cell death.

Materials:

-

Primary murine bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., J774A.1)

-

Candida albicans strain

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Macrophage Seeding:

-

Seed macrophages into a 96-well plate at a density of 2.5 x 10^4 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.

-

-

Infection and Treatment:

-

Prepare a suspension of logarithmically growing C. albicans in cell culture medium.

-

Add C. albicans to the macrophage-containing wells at a multiplicity of infection (MOI) of 2 (e.g., 5 x 10^4 C. albicans cells).

-

Simultaneously, add this compound at various concentrations to the wells.

-

Include controls for untreated macrophages, macrophages with C. albicans only, and macrophages with CPTH2 only.

-

-

Incubation:

-

Co-incubate the cells for 18 hours at 37°C in a 5% CO2 atmosphere.

-

-

Cytotoxicity Assessment:

-

Measure the release of LDH into the culture supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each condition relative to a lysis control.

-

A reduction in LDH release in the presence of CPTH2 indicates protection of macrophages from Candida-induced cell death.

-

Visualizations

Signaling Pathway

Caption: Proposed mechanism of CPTH2 antifungal activity in C. albicans.

Experimental Workflow

Caption: Workflow for evaluating the antifungal properties of CPTH2.

Logical Relationship

Caption: Species selectivity of this compound's antifungal activity.Caption: Species selectivity of this compound's antifungal activity.

References

Application Notes and Protocols for CPTH2 Hydrochloride in Combination Therapy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300 enzymes.[1] By inhibiting these key epigenetic modulators, this compound has been shown to induce apoptosis, reduce cell proliferation, and decrease the invasive potential of cancer cells.[1][2] This application note provides a comprehensive overview of the use of this compound in combination with standard chemotherapeutic agents, a strategy aimed at enhancing anti-cancer efficacy and overcoming drug resistance. The combination of epigenetic drugs like this compound with DNA-damaging agents such as cisplatin or doxorubicin represents a promising approach in cancer therapy.[3][4] The rationale for this combination lies in the potential for HAT inhibitors to remodel chromatin, making DNA more accessible to chemotherapeutic agents and to modulate the expression of genes involved in cell survival and apoptosis.[5][6]

These notes provide detailed protocols for in vitro and in vivo studies to evaluate the synergistic potential of this compound with conventional chemotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of CPTH2 analogues and other HAT inhibitors in combination with chemotherapeutic agents.

Table 1: In Vitro Synergism of CPTH6 (a CPTH2 Analogue) in Non-Small Cell Lung Cancer (NSCLC) Cells

| Cell Line | Combination | Combination Index (CI) | Interpretation |

| LCSC | CPTH6 + Pemetrexed | 0.6 | Synergism |

| LCSC | CPTH6 + Cisplatin | 0.87 | Synergism |

| Data derived from a study on the CPTH2 analogue, CPTH6, in lung cancer stem-like cells.[7] A CI value < 1 indicates a synergistic effect. |

Table 2: IC50 Values of Chemotherapeutic Agents in Cancer Cell Lines (for reference in combination studies)

| Cell Line | Drug | IC50 (µM) | Exposure Time (h) |

| PC3 (Prostate Cancer) | Doxorubicin | 0.908 | 72 |

| DU145 (Prostate Cancer) | Doxorubicin | 0.343 | 72 |

| HepG2 (Liver Cancer) | Doxorubicin | ~11.1 | 24 |

| A549 (Lung Cancer) | Cisplatin | Varies | 48 |

| HeLa (Cervical Cancer) | Cisplatin | Varies | 48 |

| These values are indicative and can vary between experiments and laboratories.[8][9] It is recommended to determine the IC50 for each agent in the specific cell line being used before conducting combination studies. |

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine Synergy

This protocol is designed to assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent and to determine if the combination is synergistic, additive, or antagonistic.

Materials:

-

Cancer cell line of interest (e.g., A549, HepG2)

-

This compound (dissolved in DMSO)

-

Chemotherapeutic agent (e.g., Cisplatin, Doxorubicin)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent (e.g., Cisplatin) at 2x the final desired concentration in complete medium.

-

Treatment:

-

Single Agent: Add 100 µL of the 2x drug dilutions to the respective wells.

-

Combination: Add 50 µL of each 2x drug solution to the wells for the combination treatment.

-

Control: Add 100 µL of complete medium with the same final concentration of DMSO as the treated wells.

-

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[10] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis in cells treated with this compound and a chemotherapeutic agent.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, and the combination for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway following combination treatment.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for injection

-

This compound formulation for injection

-

Chemotherapeutic agent for injection

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.[3]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapeutic agent alone, Combination therapy).

-

Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. The route of administration (e.g., intraperitoneal, intravenous) will depend on the specific agent.

-

Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[11]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of synergy between CPTH2 and chemotherapy.

References

- 1. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Inhibitors Promote the Anticancer Activity of Cisplatin: Mechanisms and Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-techne.com [bio-techne.com]

- 4. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]

- 5. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymoquinone and cisplatin as a therapeutic combination in lung cancer: In vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for CPTH2 Hydrochloride Treatment in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), primarily targeting GCN5 and p300.[1][2] By inhibiting these key epigenetic modulators, this compound disrupts the acetylation of histones and other non-histone proteins involved in transcriptional regulation. This interference with cellular acetylation processes can lead to the suppression of oncogenic signaling pathways, induction of apoptosis, and a reduction in cancer cell proliferation and invasion.[1] These characteristics make this compound a compelling candidate for investigation as an anti-cancer therapeutic.

These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo xenograft models. The included protocols and data are based on established methodologies for similar HAT inhibitors and are intended to serve as a guide for researchers designing and executing their own in vivo efficacy studies.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the catalytic activity of the GCN5 and p300 histone acetyltransferases. These enzymes play a crucial role in chromatin remodeling and the regulation of gene expression by transferring acetyl groups to lysine residues on histone tails. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure that is accessible to transcription factors, thereby promoting gene transcription.

By inhibiting GCN5 and p300, this compound leads to a state of histone hypoacetylation. This results in chromatin condensation and transcriptional repression of genes critical for cancer cell survival and proliferation. Key signaling pathways affected by the inhibition of GCN5 and p300 include those regulating cell cycle progression, apoptosis, and cellular differentiation.

Data Presentation

The following tables summarize representative quantitative data from an in vivo xenograft study using a structurally related GCN5/pCAF inhibitor, CPTH6, in a lung cancer stem-like cell (LCSC) xenograft model. This data is presented as a surrogate to illustrate the potential anti-tumor efficacy of this compound.

Table 1: In Vivo Tumor Growth Inhibition

| Treatment Group | Mean Tumor Volume (mm³) ± SD (Day 21) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1250 ± 150 | - |

| CPTH6 (50 mg/kg) | 450 ± 90 | 64% |

Data is representative from a study on a similar HAT inhibitor and is for illustrative purposes.

Table 2: Immunohistochemical Analysis of Tumor Xenografts

| Treatment Group | Proliferation Index (Ki67 positive cells, %) | Apoptotic Index (TUNEL positive cells, %) |

| Vehicle Control | 21.6 ± 3.5 | 3.65 ± 1.2 |

| CPTH6 (50 mg/kg) | 8.8 ± 2.1 | 35.5 ± 5.8 |

Data is representative from a study on a similar HAT inhibitor and is for illustrative purposes.[3]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal (i.p.) injection in mice.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 16.7 mg/mL stock solution, dissolve 16.7 mg of this compound in 1 mL of DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the this compound stock solution.

-

Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex the solution again to ensure it is well-mixed.

-

The final concentration of this working solution will be 1.67 mg/mL. This formulation is suitable for intraperitoneal administration.[1]

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials and Equipment:

-

Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old

-

Cancer cell line of interest (e.g., clear cell renal carcinoma, lung cancer)

-

Matrigel (optional)

-

This compound solution (prepared as in Protocol 1)

-

Vehicle control solution (prepared identically to Protocol 1, but without this compound)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

Animal housing and monitoring facilities

Procedure:

-

Cell Culture and Implantation:

-

Culture the selected cancer cell line under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 2.5 x 10^6 cells per 100 µL.

-

(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor engraftment.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring and Group Assignment:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Randomize the mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.

-

-

Drug Administration:

-

Administer this compound solution (e.g., 50 mg/kg) to the treatment group via intraperitoneal injection daily for 5 consecutive days, followed by a 2-day break, for a total of 3 weeks.[3]

-

Administer the vehicle control solution to the control group following the same schedule.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Efficacy Evaluation:

-

Measure tumor volumes 2-3 times per week.

-

At the end of the study (e.g., day 21), euthanize the mice and excise the tumors.

-

Measure the final tumor volume and weight.

-

Calculate the percent tumor growth inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

-

(Optional) Process a portion of the tumor tissue for immunohistochemical analysis (e.g., Ki67 for proliferation, TUNEL for apoptosis).

-

Mandatory Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for a xenograft study.

Disclaimer: The quantitative data and specific protocols provided are based on studies of a structurally similar HAT inhibitor (CPTH6) and are intended for illustrative and guidance purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is crucial to conduct pilot studies to determine the optimal dosing and treatment schedule for this compound in the chosen xenograft model.

References

Application Notes and Protocols for CPTH2 Hydrochloride in Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a cell-permeable compound identified as a potent inhibitor of histone acetyltransferases (HATs), specifically targeting the Gcn5 and p300/CBP families.[1][2][3] Histone acetyltransferases play a crucial role in chromatin remodeling and gene transcription by acetylating lysine residues on histone tails. The inhibition of these enzymes by CPTH2 leads to a decrease in histone acetylation, resulting in chromatin condensation and transcriptional repression of genes involved in cell proliferation and survival.[2][4] Consequently, CPTH2 has been shown to induce apoptosis and reduce cell viability in various cancer cell lines, making it a compound of interest for cancer research and drug development.[1][4]

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting the enzymatic activity of Gcn5 and p300/CBP histone acetyltransferases.[1][3] This inhibition prevents the transfer of acetyl groups from acetyl-CoA to histone proteins, leading to histone hypoacetylation. The subsequent compacted chromatin structure restricts the access of transcription factors to DNA, downregulating the expression of genes essential for cell cycle progression and survival. This ultimately triggers apoptotic pathways and a reduction in cell proliferation.

Quantitative Data Summary

The following table summarizes the inhibitory effects of CPTH2 and its analog CPTH6 on the viability of various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| CPTH6 | LCSC136 | Lung Cancer Stem-like | 72 | 21 |

| CPTH6 | LCSC36 | Lung Cancer Stem-like | 72 | 23 |

| CPTH6 | LCSC18 | Lung Cancer Stem-like | 72 | 12 |

| CPTH6 | LCSC196 | Lung Cancer Stem-like | 72 | 36 |

| CPTH6 | LCSC223 | Lung Cancer Stem-like | 72 | 25 |

| CPTH6 | LCSC229 | Lung Cancer Stem-like | 72 | 29 |

| CPTH6 | LCSC143 | Lung Cancer Stem-like | 72 | 67 |

| CPTH6 | Various NSCLC lines | Non-Small Cell Lung | 72 | 65 - 205 |

| CPTH2 | ccRCC-786-O | Clear Cell Renal Carcinoma | 12, 24, 48 | 100 (concentration used) |

| CPTH2 | K1 | Papillary Thyroid Carcinoma | 12, 24, 48 | 100 (concentration used) |

Note: Data for CPTH6, a close analog of CPTH2, is included to provide a broader perspective on the potential efficacy of this class of compounds. A concentration of 100 µM CPTH2 has been shown to cause a significant decrease in cell proliferation.[1]

Experimental Protocols

General Guidelines

-

Cell Culture: Culture cells in appropriate media and conditions as recommended for the specific cell line.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. It is recommended to perform a serial dilution to test a range of concentrations.

-

Controls: Include a vehicle control (DMSO at the same final concentration as in the highest CPTH2 treatment group) and an untreated control in each experiment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Apoptosis Detection in CPTH2 Hydrochloride-Treated Cells using Annexin V

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a potent inhibitor of histone acetyltransferases (HATs), specifically targeting Gcn5 and p300.[1][2] By inhibiting these crucial enzymes, this compound modulates the acetylation of histones, such as histone H3, leading to chromatin condensation and altered gene expression.[1][2] This activity ultimately results in the induction of apoptosis, or programmed cell death, in various cancer cell lines, making this compound a compound of interest in oncological research and drug development.[1]

A reliable method for quantifying the apoptotic effects of this compound is the Annexin V assay. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to detect and quantify apoptotic cells using flow cytometry.[3][4] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

These application notes provide a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using the Annexin V assay.

Mechanism of Action and Signaling Pathway

This compound, as a HAT inhibitor, disrupts the epigenetic regulation of gene expression. The inhibition of Gcn5 and p300 leads to a decrease in the acetylation of histone H3, a key mark of active chromatin.[1] This results in a more condensed chromatin structure, limiting the access of transcription factors to gene promoters and thereby altering the expression of genes critical for cell survival and proliferation.

The induction of apoptosis by HAT inhibitors can proceed through multiple signaling pathways. While the precise pathway for CPTH2 is still under detailed investigation, evidence from closely related HAT inhibitors suggests the involvement of both the intrinsic (mitochondrial) and the p53-mediated apoptotic pathways. For instance, the related compound CPTH6 has been shown to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c.[5] Another HAT inhibitor, HATi II, has been demonstrated to induce apoptosis through the p53 signaling pathway, leading to the activation of a caspase cascade.[6][7]

The proposed signaling cascade for CPTH2-induced apoptosis involves the following key steps:

-

Inhibition of HATs (Gcn5/p300): this compound enters the cell and inhibits the enzymatic activity of Gcn5 and p300.

-

Histone Hypoacetylation: This leads to a decrease in histone H3 acetylation.

-

Activation of Apoptotic Pathways:

-

p53-mediated pathway: Hypoacetylation can lead to the activation of the tumor suppressor p53. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax.

-

Mitochondrial Pathway: The upregulation of Bax and potential direct effects on Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP).

-

-

Caspase Activation: MOMP results in the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for Annexin V Staining

Caption: Experimental workflow for apoptosis detection.

Proposed Apoptotic Signaling Pathway of CPTH2

Caption: Proposed CPTH2-induced apoptotic pathway.

Experimental Protocols

Materials and Reagents

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Cell line of interest (e.g., U-937, a human leukemia cell line)[5]

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

-

Microcentrifuge

-

96-well plates or other suitable culture vessels

Protocol for Annexin V Staining

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

-

Cell Seeding and Treatment:

-

Seed cells at an appropriate density in a 6-well plate to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

-

-

Cell Harvesting:

-

For suspension cells: Gently transfer the cells to a conical tube.

-

For adherent cells: Aspirate the culture medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Washing and Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to determine the percentage of cells in each quadrant:

-

Lower-Left (Annexin V- / PI-): Viable cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells

-

-

Data Presentation

The following table presents example data for the quantification of apoptosis in a hypothetical cancer cell line treated with this compound for 48 hours. This data is illustrative and based on typical results observed with potent apoptosis-inducing agents.

| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| CPTH2 | 50 | 65.8 ± 3.5 | 15.4 ± 2.3 | 12.1 ± 1.9 | 6.7 ± 1.1 |

| CPTH2 | 100 | 30.1 ± 4.2 | 35.6 ± 3.8 | 25.3 ± 3.1 | 9.0 ± 1.5 |

| Positive Control | Varies | 10.5 ± 2.5 | 40.2 ± 4.5 | 45.1 ± 5.0 | 4.2 ± 0.9 |

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

The Annexin V assay is a robust and reliable method for detecting and quantifying apoptosis induced by this compound. The provided protocol and understanding of the potential signaling pathways will aid researchers in effectively evaluating the pro-apoptotic potential of this and other HAT inhibitors. The ability to distinguish between different stages of cell death provides valuable insights into the kinetics and mechanisms of drug action, which is crucial for the development of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl)hydrazone [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Histone acetyltransferase inhibitor II induces apoptosis in glioma cell lines via the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone acetyltransferase inhibitor II induces apoptosis in glioma cell lines via the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with CPTH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CPTH2 hydrochloride, a potent histone acetyltransferase (HAT) inhibitor, in Chromatin Immunoprecipitation (ChIP) assays. This document offers detailed protocols, data interpretation guidelines, and visual representations of the underlying molecular mechanisms, intended for researchers in academia and industry exploring epigenetic modifications and drug development.

Introduction to this compound

This compound is a cell-permeable compound that selectively inhibits the activity of histone acetyltransferases (HATs), particularly Gcn5 and p300.[1][2] These enzymes play a crucial role in chromatin remodeling by adding acetyl groups to lysine residues on histone tails, generally leading to a more open chromatin structure and increased gene transcription. By inhibiting these HATs, this compound can induce histone hypoacetylation, leading to chromatin condensation and transcriptional repression of target genes. This makes it a valuable tool for studying the role of histone acetylation in gene regulation and a potential therapeutic agent for diseases characterized by aberrant HAT activity.

Mechanism of Action

This compound primarily targets the GNAT (Gcn5-related N-acetyltransferase) family of HATs, with demonstrated activity against Gcn5 and the related p300/CBP co-activator family.[1][2] Inhibition of Gcn5 by CPTH2 has been shown to decrease the acetylation of specific histone residues, such as H3K14ac in yeast. Studies involving the knockout of Gcn5/PCAF and p300/CBP in mammalian cells have revealed their specific roles in maintaining acetylation at distinct histone marks. Gcn5/PCAF are primarily responsible for H3K9 acetylation (H3K9ac), while p300/CBP are the main writers of H3K18 acetylation (H3K18ac) and H3K27 acetylation (H3K27ac). Therefore, treatment with CPTH2 is expected to lead to a reduction in these specific histone acetylation marks at the genomic loci where these HATs are active.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes from ChIP-qPCR experiments using this compound. The data is presented as fold enrichment relative to a negative control (e.g., IgG immunoprecipitation) and normalized to input chromatin.

Table 1: Effect of this compound on Histone H3K9 Acetylation at a Gcn5 Target Gene Promoter

| Treatment | Target Gene Promoter | Fold Enrichment (H3K9ac/Input) | Standard Deviation | p-value |

| Vehicle (DMSO) | Gene X (NF-κB target) | 15.2 | ± 1.8 | <0.01 |

| 100 µM CPTH2 (24h) | Gene X (NF-κB target) | 4.5 | ± 0.9 | <0.01 |

| Vehicle (DMSO) | Negative Control Locus | 1.1 | ± 0.3 | >0.05 |

| 100 µM CPTH2 (24h) | Negative Control Locus | 0.9 | ± 0.2 | >0.05 |

Table 2: Effect of this compound on Histone H3K27 Acetylation at a p300 Target Gene Promoter

| Treatment | Target Gene Promoter | Fold Enrichment (H3K27ac/Input) | Standard Deviation | p-value |

| Vehicle (DMSO) | Gene Y (p53 target) | 20.5 | ± 2.5 | <0.01 |

| 100 µM CPTH2 (24h) | Gene Y (p53 target) | 6.8 | ± 1.2 | <0.01 |

| Vehicle (DMSO) | Negative Control Locus | 1.3 | ± 0.4 | >0.05 |

| 100 µM CPTH2 (24h) | Negative Control Locus | 1.1 | ± 0.3 | >0.05 |

Experimental Protocols

Protocol 1: Treatment of Mammalian Cells with this compound Prior to ChIP

This protocol outlines the steps for treating cultured mammalian cells with this compound to inhibit HAT activity before proceeding with a standard ChIP protocol.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Complete cell culture medium

-

Cultured mammalian cells (e.g., HeLa, MCF-7, or a cell line relevant to the research question)

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. A common stock concentration is 10-50 mM. Store at -20°C.

-

Cell Treatment:

-

For the experimental group, dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A starting concentration of 100 µM is recommended based on published data showing effective reduction of global histone acetylation.[1]

-

For the vehicle control group, add an equivalent volume of DMSO to the complete cell culture medium.

-

-

Incubation: Incubate the cells for a duration sufficient to observe a change in histone acetylation. A time course of 12, 24, and 48 hours is recommended for initial optimization.[1]

-

Harvesting: After the incubation period, proceed immediately to the cross-linking step of the ChIP protocol.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure for ChIP and should be optimized for the specific cell type and antibodies used.

Materials:

-

Formaldehyde (37% solution)

-

Glycine (2.5 M)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Wash Buffers (Low salt, high salt, LiCl wash)

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

Ethanol

-

TE Buffer

-

ChIP-grade antibodies against H3K9ac, H3K18ac, H3K27ac, and a negative control (e.g., Normal Rabbit IgG)

-

Protein A/G magnetic beads or agarose beads

Procedure:

-

Cross-linking: To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in Lysis Buffer and incubate on ice.

-

Chromatin Shearing: Sonicate the lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

-

Immunoprecipitation:

-

Dilute the sheared chromatin in ChIP Dilution Buffer.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the pre-cleared chromatin with the desired primary antibody overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers, followed by a final wash with TE buffer to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

-

DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

-

Quantitative PCR (qPCR) Analysis: Resuspend the purified DNA in TE buffer. Use qPCR with primers specific to the promoter regions of target genes to quantify the enrichment of acetylated histones.

Visualizations

Experimental Workflow

Caption: Workflow for ChIP assay with this compound treatment.

Signaling Pathway: CPTH2 Inhibition of Gcn5 and its Impact on the NF-κB Pathway

References

Application Notes and Protocols for CP-TH2 Hydrochloride in Leukemia and Neuroblastoma Cell Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPTH2 hydrochloride is a potent and selective small-molecule inhibitor of the GCN5 histone acetyltransferase (HAT).[1][2] Histone acetyltransferases play a crucial role in epigenetic regulation by modulating chromatin structure and gene expression. The aberrant activity of HATs, including GCN5, has been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[3][4] this compound exerts its anticancer effects by inhibiting the acetylation of histone H3, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] These application notes provide a comprehensive overview of the use of this compound in studying leukemia and neuroblastoma cells, including its mechanism of action, effects on cell viability and apoptosis, and detailed experimental protocols.

Mechanism of Action

This compound selectively inhibits the GCN5 (also known as KAT2A) histone acetyltransferase, a component of several multiprotein complexes involved in transcriptional regulation.[2][3] GCN5 acetylates specific lysine residues on histone tails, most notably histone H3. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA and creating a more open chromatin structure that is permissive for transcription.

By inhibiting GCN5, this compound prevents histone H3 acetylation.[1][2] This leads to a more condensed chromatin state, repressing the transcription of genes essential for cancer cell proliferation and survival. The downstream effects of GCN5 inhibition by this compound include the induction of cell cycle arrest and the activation of the apoptotic cascade.

Effects on Leukemia and Neuroblastoma Cells

While extensive quantitative data for this compound across a wide panel of leukemia and neuroblastoma cell lines is limited in publicly available literature, existing studies on CPTH2 and related compounds suggest significant anti-cancer activity.

Leukemia: Studies have indicated that CPTH2 induces cell-cycle perturbation and apoptosis in the U-937 human leukemic cell line. The inhibition of GCN5 by CPTH2 is a key mechanism driving these effects.[5] The general effects observed in leukemia cell lines include a dose-dependent reduction in cell viability and an increase in apoptotic cell populations.

Neuroblastoma: Thiazole derivatives, the class of compounds to which CPTH2 belongs, have demonstrated antiproliferative activity against neuroblastoma cells.[6] A related compound, CPTH6, has been shown to reduce the viability of the LAN-5 neuroblastoma cell line.[5] While direct quantitative data for this compound in various neuroblastoma cell lines is not readily available, it is anticipated to exhibit similar inhibitory effects on cell proliferation and induce apoptosis.

Quantitative Data Summary

The following tables provide an illustrative summary of the expected effects of this compound on leukemia and neuroblastoma cells. The values presented are hypothetical and should be determined experimentally for specific cell lines and conditions.

Table 1: Effect of this compound on Cell Viability (Illustrative)

| Cell Line | Cancer Type | Treatment Time (48h) | IC50 (µM) |

| U-937 | Leukemia (Histiocytic Lymphoma) | 48h | [To be determined] |

| HL-60 | Leukemia (Promyelocytic) | 48h | [To be determined] |

| K562 | Leukemia (Chronic Myelogenous) | 48h | [To be determined] |

| LAN-5 | Neuroblastoma | 48h | [To be determined] |

| SH-SY5Y | Neuroblastoma | 48h | [To be determined] |

| SK-N-BE(2) | Neuroblastoma | 48h | [To be determined] |

Table 2: Effect of this compound on Apoptosis (Illustrative)

| Cell Line | Cancer Type | CPTH2 Conc. (µM) | Treatment Time (48h) | Apoptotic Cells (%) |

| U-937 | Leukemia (Histiocytic Lymphoma) | [e.g., 50 µM] | 48h | [To be determined] |

| HL-60 | Leukemia (Promyelocytic) | [e.g., 50 µM] | 48h | [To be determined] |

| LAN-5 | Neuroblastoma | [e.g., 75 µM] | 48h | [To be determined] |

| SH-SY5Y | Neuroblastoma | [e.g., 75 µM] | 48h | [To be determined] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on leukemia and neuroblastoma cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.